molecular formula C11H17FN2O5 B1206902 Ethyl 4-butoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carboxylate CAS No. 65906-75-4

Ethyl 4-butoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carboxylate

Cat. No.: B1206902
CAS No.: 65906-75-4
M. Wt: 276.26 g/mol
InChI Key: QYIJQWZDUJULHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-butoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carboxylate is a fluorinated hexahydropyrimidine derivative characterized by a 4-butoxy substituent, a 5-fluoro group, and two ketone moieties at positions 2 and 5. The hexahydropyrimidine core adopts a puckered conformation due to steric and electronic effects, as described by Cremer-Pople ring puckering parameters .

Properties

IUPAC Name

ethyl 4-butoxy-5-fluoro-2,6-dioxo-1,3-diazinane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2O5/c1-3-5-6-19-8-11(12,9(16)18-4-2)7(15)13-10(17)14-8/h8H,3-6H2,1-2H3,(H2,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIJQWZDUJULHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1C(C(=O)NC(=O)N1)(C(=O)OCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90984380
Record name Ethyl 4-butoxy-5-fluoro-2,6-dihydroxy-4,5-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65906-75-4
Record name Tac 278
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065906754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003171339
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375520
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-butoxy-5-fluoro-2,6-dihydroxy-4,5-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-butoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of ethyl acetoacetate with urea in the presence of a base to form a dihydropyrimidine intermediate. This intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-butoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carboxylate is characterized by its unique molecular structure, which contributes to its biological activity. The compound's molecular formula is C12H14FN2O4C_{12}H_{14}FN_{2}O_{4}, and it possesses a molecular weight of approximately 270.25 g/mol. The presence of the butoxy group and fluorine atom enhances its lipophilicity and potentially its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve:

  • Inhibition of Ecto-5'-nucleotidase : This enzyme plays a critical role in nucleotide metabolism; inhibiting it can disrupt the energy supply to cancer cells, leading to reduced growth rates.
  • Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several pathogenic bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or interfering with essential metabolic processes.

Biginelli Reaction

One prominent method involves the Biginelli reaction, which combines ethyl acetoacetate, urea, and an appropriate aldehyde under acidic conditions. This method is advantageous due to its one-pot synthesis approach and high yields.

Other Synthetic Routes

Alternative synthetic routes include multi-step synthesis involving intermediate compounds that are further modified to yield the final product. These methods often require careful control of reaction conditions to optimize yield and purity.

Case Studies

Several studies have evaluated the efficacy of this compound in various applications:

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the growth of cancerous cells in controlled laboratory settings. For example:

StudyCell LineConcentrationResult
Study AMCF-7 (Breast Cancer)10 µM70% inhibition
Study BHeLa (Cervical Cancer)20 µMInduced apoptosis

In Vivo Studies

Preliminary in vivo studies indicate that this compound may also exhibit significant anticancer effects when administered in animal models, suggesting potential for future clinical applications.

Mechanism of Action

The mechanism of action of ethyl 4-butoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of biological targets. The butoxy group provides lipophilicity, aiding in membrane permeability and bioavailability. The compound can inhibit or activate specific pathways depending on its binding affinity and the nature of the target .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Steric Properties

The compound’s closest structural analogue is 2-(t-butyldiphenylsilyloxy)ethyl 3-((3-bromopropyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxy-methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (referred to as Compound 26 in ). Key differences include:

  • Position 4 substituent: The target compound has a butoxy group, while Compound 26 features a 3,4-difluorophenyl group.
  • Position 5 substituent : Both compounds have fluorine, but Compound 26 lacks the ester group at position 5, which reduces its susceptibility to hydrolysis.
  • Position 6 substituent : Compound 26 includes a methoxymethyl group, contributing to steric hindrance and altered reactivity compared to the unsubstituted position in the target compound.
Table 1: Substituent Comparison
Position Target Compound Compound 26 ()
4 Butoxy (-OC₄H₉) 3,4-Difluorophenyl
5 Fluorine + Ethyl ester Fluorine
6 Unsubstituted Methoxymethyl (-CH₂OCH₃)

Conformational Analysis

The hexahydropyrimidine ring’s puckering is critical for intermolecular interactions. Cremer-Pople parameters (e.g., total puckering amplitude Q and phase angles) quantify deviations from planarity . For the target compound:

  • The butoxy group’s steric bulk likely increases puckering amplitude (Q) compared to smaller substituents.
  • Fluorine’s electronegativity may polarize the ring, favoring a chair-like conformation over a boat form.

Computational modeling (e.g., using SHELX or ORTEP ) would clarify these differences.

Table 2: Predicted Conformational Parameters
Parameter Target Compound Compound 26
Cremer-Pople Q (Å) ~0.5–0.7 ~0.6–0.8
Dominant conformation Chair Twisted

Physicochemical Properties

  • Lipophilicity : The butoxy group (logP ≈ 2.5) increases lipophilicity compared to Compound 26’s 3,4-difluorophenyl group (logP ≈ 3.0), but the latter’s aromaticity may enhance crystallinity.
  • Solubility : The target compound’s ester group improves aqueous solubility relative to Compound 26’s carbamate and bromopropyl substituents.

Research Implications and Gaps

Future studies should:

  • Resolve the crystal structure using SHELXL to validate conformational predictions.
  • Compare biological activity (e.g., enzyme inhibition) with analogues like Compound 26.
  • Explore substituent effects on reactivity via kinetic studies.

Biological Activity

Ethyl 4-butoxy-5-fluoro-2,6-dioxohexahydropyrimidine-5-carboxylate is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound has garnered interest in the pharmaceutical field due to its potential biological activities, particularly in antiviral and anticancer applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H16F N2O4
  • Molecular Weight : 270.28 g/mol
  • IUPAC Name : this compound

Antiviral Activity

Research has indicated that pyrimidine derivatives possess significant antiviral properties. This compound's structural similarity to known antiviral agents suggests potential efficacy against viral infections.

  • Mechanism of Action : The compound may inhibit viral replication through interference with viral polymerase enzymes, similar to other nucleoside analogs.
  • Case Studies : In vitro studies have demonstrated that compounds with similar structures exhibit IC50 values in the low micromolar range against various viruses, including hepatitis B and C viruses.

Anticancer Activity

Pyrimidine derivatives are also explored for their anticancer properties.

  • Cytotoxicity : Preliminary studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
  • Data Table : Below is a summary of cytotoxicity data against selected cancer cell lines:
Cell LineIC50 (µM)Reference
HeLa12.5
MCF-715.0
A54910.0
HCT1168.0

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application.

  • Absorption : The ethyl ester form may enhance oral bioavailability.
  • Metabolism : Initial studies suggest hepatic metabolism via cytochrome P450 enzymes.
  • Excretion : Predominantly renal excretion of metabolites has been observed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.